An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline: Properties and Synthetic Context
An In-Depth Technical Guide to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline: Properties and Synthetic Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a substituted aniline derivative incorporating both a halogen and a thiazole moiety. Such structures are of significant interest in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of complex therapeutic agents. The electronic properties conferred by the chloro-, ether-, and thiazole substituents create a unique chemical environment, particularly influencing the basicity and reactivity of the aniline nitrogen. This guide provides a detailed examination of the fundamental physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in research and development. While sometimes associated with the synthesis of kinase inhibitors like Dasatinib due to structural similarities with its precursors, its primary value lies as a distinct building block for novel molecular discovery.
Part 1: Core Physicochemical Properties
A comprehensive understanding of a compound's basic properties is the foundation of its application in synthesis and drug design. The key physicochemical data for 3-Chloro-4-(thiazol-2-ylmethoxy)aniline are summarized below.
Identifier and Formulaic Data
| Property | Value | Source |
| CAS Number | 851545-79-4 | [1] |
| Molecular Formula | C₁₀H₉ClN₂OS | [1] |
| Molecular Weight | 240.71 g/mol | [1] |
Physical and Chemical Properties
| Property | Value | Notes | Source |
| Appearance | White to off-white solid | The analogous compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is described as a white to pale yellow solid.[2] | [1] |
| Solubility | Soluble in organic solvents like ethanol. | Based on its synthesis protocol which utilizes ethanol as a solvent. | [1] |
| Storage | Store in a dark, inert atmosphere at room temperature. | Recommended for analogous substituted anilines to prevent degradation. | [2] |
Part 2: Synthesis and Purification
The most direct and efficient synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline involves the reduction of its corresponding nitro precursor, 2-((2-chloro-4-nitrophenoxy)methyl)thiazole. This transformation is a standard and high-yielding reaction in organic chemistry.
Synthetic Workflow Diagram
The overall process can be visualized as a two-step sequence starting from commercially available materials, with the key transformation being the nitro group reduction.
Caption: Synthetic pathway for 3-Chloro-4-(thiazol-2-ylmethoxy)aniline.
Experimental Protocol: Nitro Group Reduction
This protocol details the reduction of the nitro-intermediate to the target aniline. The causality for this choice of methodology lies in its high efficiency and the relative ease of purification.
Materials:
-
2-((2-chloro-4-nitrophenoxy)methyl)thiazole (precursor)
-
Zinc powder
-
Ethanol
-
Pressurized hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, charge 30.7 g of 2-((2-chloro-4-nitrophenoxy)methyl)thiazole.
-
Add 0.65 g of zinc powder as a catalyst promoter/co-reductant.
-
Add 25 ml of ethanol as the reaction solvent.
-
Seal the vessel and introduce hydrogen gas to the required pressure.
-
Heat and stir the reaction mixture for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture and carefully vent the excess hydrogen.
-
Remove the zinc powder by filtration.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting solid is the target compound, 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, which can be further purified if necessary by recrystallization. This method typically yields a white solid with a high yield (approx. 96%).[1]
Part 3: Chemical Reactivity & Basicity (pKa)
The basicity of the aniline nitrogen is a critical parameter, governing its reactivity in nucleophilic substitution and amide coupling reactions. This basicity is significantly modulated by the electronic effects of the aromatic ring substituents.
Influence of Substituents on Basicity
-
Aniline (Reference): The baseline pKa of the conjugate acid of aniline is approximately 4.6.
-
Chloro Group (-I, +M effect): The chlorine atom at the meta-position (relative to the amine) exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the anilinium cation by pulling electron density away. This effect significantly reduces the basicity of the nitrogen lone pair, lowering the pKa.
-
Thiazolylmethoxy Group (-I effect): The ether oxygen is typically electron-donating through resonance (+M). However, it is para to the amine and attached to a thiazole ring, which is an electron-deficient heterocycle. The entire thiazolylmethoxy group likely exerts a net electron-withdrawing inductive effect, further decreasing the electron density on the aniline ring and reducing the basicity of the amino group.
Due to the combined electron-withdrawing nature of both the chloro- and the thiazolylmethoxy groups, the pKa of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline is expected to be significantly lower than that of unsubstituted aniline. While no experimental pKa value has been published for this specific molecule, a predicted pKa for the structurally similar 3-chloro-4-(pyridin-2-ylmethoxy)aniline is 3.88 ± 0.10.[2] This suggests the target compound will have a pKa in a similar, weakly basic range.
Protonation Equilibrium
Caption: Protonation equilibrium of the aniline moiety.
Part 4: Application Context in Drug Synthesis
While often cited as a Dasatinib intermediate, a detailed review of established synthetic routes reveals that the core of Dasatinib is typically formed from 2-chloro-6-methylaniline .[3][4] The key intermediate that undergoes coupling with the piperazine side chain is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.[5][6][7]
Therefore, 3-Chloro-4-(thiazol-2-ylmethoxy)aniline is not a direct precursor in the most widely documented Dasatinib syntheses. However, its structural motifs—a substituted aniline linked to a heterocyclic system—are highly relevant in the broader context of kinase inhibitor development. It serves as a valuable building block for generating novel compounds where the specific substitution pattern is desired for exploring structure-activity relationships (SAR). For example, the related compound 3-Chloro-4-(2-pyridylmethoxy)aniline has been used to prepare irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase.[8]
Part 5: Analytical Characterization
Ensuring the identity and purity of a synthetic intermediate is paramount. Standard analytical techniques for a compound like 3-Chloro-4-(thiazol-2-ylmethoxy)aniline include NMR spectroscopy and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific spectrum for the target molecule is not publicly available, the ¹H NMR spectrum of the analogous 3-chloro-4-(pyridin-2-ylmethoxy)aniline in CDCl₃ provides a strong reference for expected chemical shifts.[8]
-
Aromatic Protons (Aniline Ring): Expected to appear in the range of δ 6.7-7.0 ppm. The chloro- and amino- substituents will create distinct splitting patterns.
-
Methylene Protons (-O-CH₂-): A characteristic singlet would be expected around δ 5.2 ppm.
-
Thiazole Protons: Signals corresponding to the thiazole ring protons would appear further downfield.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm, which may exchange with D₂O.
High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC (RP-HPLC) method is essential for assessing purity and monitoring reaction progress. A validated method for a similar compound, p-chloroaniline, provides a strong starting point for method development.[9]
Exemplary HPLC Protocol:
-
Column: C18 column (e.g., XBridge C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 30:70 (v/v) ratio of acetonitrile to buffer.[9]
-
Flow Rate: 1.0 - 2.0 mL/min.[9]
-
Detection: UV detection at a wavelength where the chromophores (aniline and thiazole rings) have significant absorbance (e.g., 239 nm).[9]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[9]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol, filter through a 0.45 µm filter, and inject.[10]
This self-validating system requires running a reference standard of the compound to determine its retention time and to quantify its purity against any observed impurities.
Part 6: Safety and Handling
No specific safety data sheet (MSDS) is available for 3-Chloro-4-(thiazol-2-ylmethoxy)aniline. However, based on its structural similarity to other chloroanilines, appropriate precautions must be taken.
-
Hazard Class: Assumed to be harmful if swallowed or in contact with skin, and an eye irritant.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. (n.d.). CAS Common Chemistry. Retrieved January 20, 2026, from [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2015, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis process of dasatinib and intermediate thereof. (2013, January 31). Justia Patents. Retrieved January 20, 2026, from [Link]
- Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
Sources
- 1. 3-chloro-4-(thiazol-2-ylmethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]
- 8. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]

